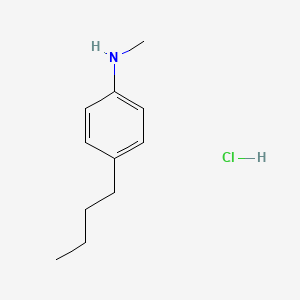

4-butyl-N-methylaniline hydrochloride

Description

Properties

IUPAC Name |

4-butyl-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-4-5-10-6-8-11(12-2)9-7-10;/h6-9,12H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSJCMJODJKLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Butyl N Methylaniline Hydrochloride

Precursor Synthesis and Aromatic Functionalization Approaches

The critical step in the synthesis is the introduction of the butyl group at the para-position of the aniline (B41778) ring to form 4-butylaniline (B89568). This intermediate is central to numerous chemical syntheses, including pharmaceuticals and material science applications. nbinno.com

Direct alkylation of an aromatic ring is a fundamental method for forming carbon-carbon bonds. However, applying this to aniline derivatives presents specific challenges.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.com However, direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group makes aniline a Lewis base, which reacts with the Lewis acid catalyst. quora.comstackexchange.comdoubtnut.comyoutube.com This interaction forms an insoluble salt-like complex, deactivating the catalyst and preventing the desired alkylation of the aromatic ring. quora.comstackexchange.comdoubtnut.comyoutube.com

To overcome this, the amino group can be protected, for instance, by converting it to an amide. This reduces its basicity and allows the Friedel-Crafts reaction to proceed. The amide group can be hydrolyzed back to an amino group after the alkylation is complete. stackexchange.com Another approach involves the alkylation of a different precursor, such as benzene (B151609) or chlorobenzene, followed by subsequent reactions to introduce the amino group. For example, butylbenzene can be synthesized via Friedel-Crafts alkylation and then converted to 4-butylaniline through further functionalization.

Mixed acid systems can also be employed in alkylation. For instance, a direct synthesis of p-n-butylaniline has been described involving the condensation reaction of aniline and n-butanol. google.com This process is conducted at high temperatures (220-240°C) and pressures (2-5.0 MPa) in the presence of a catalyst. google.com While not a traditional Friedel-Crafts reaction, it represents an alternative alkylation strategy. The use of sulfuric acid is also noted in the context of subsequent nitration steps for related syntheses. quickcompany.in

An alternative and often more reliable route to 4-butylaniline involves the nitration of a suitable precursor followed by the reduction of the nitro group. This two-step process avoids the complications of direct aniline alkylation.

The synthesis begins with n-butylbenzene as the starting material. quickcompany.in n-Butylbenzene is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. quickcompany.in The reaction conditions are controlled to selectively obtain 4-nitro-n-butylbenzene as the major product. quickcompany.in The presence of the butyl group, an ortho-para director, favors substitution at the para position.

The subsequent step is the reduction of the nitro group in 4-nitro-n-butylbenzene to an amino group. This transformation is commonly achieved through catalytic hydrogenation. quickcompany.inchemicalbook.com The crude 4-nitro-n-butylbenzene is treated with hydrogen gas in a high-pressure hydrogenator in the presence of a catalyst, yielding crude 4-(n-butyl)aniline. quickcompany.in The final pure product can then be obtained through high-vacuum distillation. quickcompany.in

| Step | Reactants | Reagents/Catalysts | Product |

| Nitration | n-Butylbenzene | Nitric Acid, Sulfuric Acid | 4-nitro-n-butylbenzene |

| Reduction | 4-nitro-n-butylbenzene | Hydrogen Gas, Metal Catalyst | 4-(n-butyl)aniline |

Alkylation of Aromatic Precursors

N-Alkylation and N-Methylation Techniques

Once the 4-butylaniline precursor is obtained, the next stage is the introduction of a methyl group onto the nitrogen atom.

Direct N-alkylation involves the reaction of the primary amine (4-butylaniline) with a methylating agent. Care must be taken to control the reaction to prevent over-alkylation, which would result in the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt. reddit.com Reductive amination is a highly effective method for this transformation. masterorganicchemistry.com

One of the most prominent methods for N-methylation is the Eschweiler-Clarke reaction. wikipedia.orgsynarchive.com This reaction methylates a primary or secondary amine using an excess of formic acid and formaldehyde. wikipedia.orgjk-sci.com The process is a type of reductive amination where formaldehyde first reacts with the amine to form an imine intermediate. wikipedia.orgwikipedia.org Formic acid then acts as a hydride donor, reducing the imine to a secondary amine (in the case of a primary amine starting material) and releasing carbon dioxide, which makes the reaction irreversible. wikipedia.org The reaction proceeds further to the tertiary amine but advantageously stops at this stage, as it is impossible for a tertiary amine to form another imine. wikipedia.org Yields for N-monomethylation of substituted anilines using this method can range from 61% to 85%. mdpi.com

Reductive Amination Pathways for Secondary Amines

Reductive amination is a cornerstone of amine synthesis, providing a direct route to N-alkylation. In the context of 4-butyl-N-methylaniline, this pathway typically starts from 4-butylaniline and introduces the methyl group through a reaction with a one-carbon electrophile, followed by reduction.

A prominent example of this is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an iminium ion intermediate from the reaction of 4-butylaniline with formaldehyde. This intermediate is then reduced by formic acid to yield the N-methylated product. wikipedia.org A key advantage of this method is that it prevents over-methylation to form quaternary ammonium salts. wikipedia.org The reaction is typically conducted in an aqueous solution near boiling temperatures. wikipedia.org

A general procedure for the Eschweiler-Clarke reaction involves heating the primary amine with aqueous formaldehyde and formic acid. nrochemistry.com

| Reactant | Reagent | Conditions | Yield |

| 4-butylaniline | Formaldehyde, Formic Acid | 80-100 °C | High |

More contemporary methods for reductive amination may employ other reducing agents, such as sodium borohydride or sodium cyanoborohydride, in conjunction with formaldehyde. jk-sci.com These reagents can offer milder reaction conditions. Reductive amination can also be achieved using methanol (B129727) as the methylating agent over a heterogeneous catalyst. For instance, the N-methylation of 4-butylaniline with methanol has been successfully carried out using a nickel-based catalyst, providing good yields of 4-butyl-N-methylaniline. rsc.org

Formylation-Reduction Sequences

An alternative two-step approach to N-methylation is the formylation-reduction sequence. This method involves the initial N-formylation of the primary amine, 4-butylaniline, to yield N-(4-butylphenyl)formamide. This intermediate is then subjected to reduction to afford the desired secondary amine, 4-butyl-N-methylaniline.

A variety of reagents can be employed for the initial formylation step. A common and straightforward method is the use of formic acid. nih.gov The reaction of an amine with formic acid, often under neat conditions or in a suitable solvent at elevated temperatures, can produce the corresponding formamide in good to excellent yields. Other formylating agents include acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, and is effective even at low temperatures. nih.gov

The subsequent reduction of the N-(4-butylphenyl)formamide can be accomplished using standard reducing agents for amides, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Step 1: Formylation of 4-butylaniline

| Reactant | Formylating Agent | Conditions | Intermediate |

| 4-butylaniline | Formic Acid | 60-70 °C, neat | N-(4-butylphenyl)formamide |

Step 2: Reduction of N-(4-butylphenyl)formamide

| Reactant | Reducing Agent | Product |

| N-(4-butylphenyl)formamide | Lithium Aluminum Hydride | 4-butyl-N-methylaniline |

Selective N-Methylation using Lignin-Derived Reagents

A novel and sustainable approach to N-methylation utilizes lignin, a complex polymer rich in methoxy groups, as a methyl source. nih.gov This method presents a green alternative to traditional methylation agents. Research has demonstrated that the methoxy groups in lignin can be selectively cleaved and transferred to aniline compounds in the presence of a suitable catalytic system. nih.govrsc.org

The process typically involves heating the aniline derivative with lignin in the presence of a catalyst, such as lithium iodide (LiI), in an ionic liquid solvent like 1-hexyl-3-methylimidazolium tetrafluoroborate (HMimBF₄). nih.gov This system has been shown to be highly selective for N-methylation, with selectivities of up to 98% for the desired N,N-dimethylaniline from N-methylaniline. nih.gov While this has been demonstrated for the second methylation, the principle can be applied to the initial methylation of a primary aniline. This innovative use of a renewable feedstock for a fundamental chemical transformation is a significant advancement in sustainable chemistry. nih.govresearchgate.net

| Reactant | Methylating Agent | Catalyst System | Selectivity |

| 4-butylaniline | Lignin | LiI / Ionic Liquid | High |

Salt Formation and Purification of Hydrochloride Derivatives

Acid-Base Reaction for Hydrochloride Formation

The conversion of the free base, 4-butyl-N-methylaniline, to its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from the hydrochloric acid to form the anilinium salt.

This reaction is generally carried out in a suitable organic solvent in which the amine is soluble but the hydrochloride salt has limited solubility, facilitating its precipitation and isolation. The use of gaseous hydrogen chloride or a solution of hydrochloric acid in an organic solvent like diethyl ether or isopropanol is common to avoid the introduction of water, which can sometimes interfere with crystallization.

Crystallization and Chromatographic Purification Protocols

Purification of the synthesized 4-butyl-N-methylaniline hydrochloride is crucial to obtain a product of high purity. Crystallization is a primary method for the purification of solid amine hydrochlorides. The choice of solvent is critical and is often determined empirically to find a system where the salt has high solubility at an elevated temperature and low solubility at a lower temperature. For substituted aniline hydrochlorides, alcohols such as ethanol or methanol, sometimes with the addition of a small amount of concentrated hydrochloric acid to suppress dissociation, are often used for recrystallization.

Chromatographic techniques are also widely employed for the purification of the free amine before salt formation, or in some cases, for the purification of the salt itself. For basic compounds like amines, silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica surface. This can lead to peak tailing and poor separation. To mitigate these issues, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia, to "deactivate" the silica gel. Alternatively, amine-functionalized silica can be used as the stationary phase. quora.com

For the purification of 4-butyl-N-methylaniline, a typical normal-phase column chromatography setup might involve a silica gel stationary phase with a mobile phase consisting of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, with the addition of a small percentage of triethylamine.

| Purification Method | Stationary Phase | Mobile Phase/Solvent | Key Considerations |

| Crystallization | - | Ethanol, Methanol | Addition of HCl can improve crystal formation. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate + Triethylamine | Basic additive minimizes peak tailing. |

| Column Chromatography | Amine-functionalized Silica | Hexane/Ethyl Acetate | Avoids the need for a basic additive in the mobile phase. |

Chemical Reactivity and Transformation Pathways of 4 Butyl N Methylaniline Hydrochloride

Reactions Involving the Protonated Amino Functionality

The hydrochloride salt of 4-butyl-N-methylaniline features a protonated secondary amino group (-NH(CH₃)H⁺). This protonation significantly influences the compound's chemical behavior. In solution, an equilibrium exists between the protonated anilinium ion and the free amine. The position of this equilibrium is dictated by the pKa of the anilinium ion and the pH of the medium. The butyl and methyl groups, being electron-donating, slightly increase the basicity of the nitrogen atom compared to aniline (B41778), but the fundamental reactivity of the protonated form remains.

The primary reaction of the anilinium ion is as a Brønsted-Lowry acid, capable of donating a proton to a base. This acidic nature is crucial in various reaction mechanisms. For instance, in acidic media, the concentration of the more reactive free amine form is low, which can inhibit reactions where the nitrogen atom acts as a nucleophile. Conversely, the protonated form can act as a general acid catalyst in certain transformations. The presence of the hydrochloride salt can also lead to a reduction in the rate constants for nucleophilic substitution reactions where the free amine is the active nucleophile. psu.edu

Furthermore, under specific conditions such as collisional activation in mass spectrometry, protonated N-alkylanilines can undergo complex intramolecular rearrangements and fragmentations. nih.gov While not a solution-phase reaction, this demonstrates the inherent reactivity of the protonated structure.

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The reactivity of the phenyl ring in 4-butyl-N-methylaniline towards electrophiles is governed by the combined influence of the N-methylamino group and the para-butyl group. In its free amine form, the N-methylamino group is a potent activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the aromatic π-system through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. wikipedia.orgbyjus.com This activating effect is directed primarily to the ortho and para positions relative to the nitrogen.

Similarly, the butyl group at the para position is a weak activating group, donating electron density through an inductive effect. Since the para position is already occupied by the butyl group, electrophilic attack on the free amine form of 4-butyl-N-methylaniline is strongly directed to the ortho positions (positions 2 and 6) relative to the N-methylamino group.

However, in the hydrochloride form, the nitrogen is protonated to -NH(CH₃)H⁺. This protonated group has a profoundly different effect. It becomes strongly deactivating and a meta-director. chemistrysteps.com The positive charge on the nitrogen atom withdraws electron density from the aromatic ring through a powerful inductive effect, making the ring much less reactive towards electrophiles. chemistrysteps.com Therefore, the conditions of an electrophilic aromatic substitution reaction are critical. In strongly acidic solutions, where the anilinium ion predominates, the reaction will be slow, and any substitution that occurs will be directed to the meta position (positions 3 and 5) relative to the amino group. byjus.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Form | Group | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Free Amine | -NH(CH₃) | Activating | Ortho, Para |

| Free Amine | -C₄H₉ | Activating (weak) | Ortho, Para |

| Protonated Amine | -NH(CH₃)H⁺ | Deactivating | Meta |

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂. Under neutral or basic conditions, substitution will occur at the ortho positions. In strong acid, the reaction is much slower.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid. This highly acidic medium ensures the predominance of the protonated anilinium form, leading to the formation of the meta-nitro product. chemistrysteps.com

Sulfonation: Reaction with fuming sulfuric acid. Similar to nitration, the acidic conditions favor the formation of the meta-sulfonic acid derivative. byjus.com

Friedel-Crafts Reactions: Both alkylation and acylation are generally unsuccessful with anilines. The amino group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a strongly deactivated ring. chemistrysteps.com

Oxidative Transformations and Nitroso Derivative Formation

The N-methylamino group of 4-butyl-N-methylaniline is susceptible to oxidation. The specific products formed depend on the oxidant and reaction conditions. Mild oxidation can lead to a variety of coupled products, while stronger oxidation can result in the formation of quinone-like structures.

A characteristic reaction of secondary arylamines is their reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form N-nitrosoamines (or nitroso derivatives). This reaction is a key test for secondary amines.

Reaction: 4-C₄H₉-C₆H₄-NH(CH₃) + HNO₂ → 4-C₄H₉-C₆H₄-N(NO)CH₃ + H₂O

The N-nitroso derivative, N-methyl-N-(4-butylphenyl)-N-nitrosoamine, is typically an oily, yellow compound. These N-nitrosoanilines are synthetically useful intermediates. For instance, they can be used in transition metal-catalyzed C-H activation reactions, where the nitroso group acts as a directing group to functionalize the ortho position of the aromatic ring. frontiersin.org

Nucleophilic Substitution Reactions and Amide Formation

In its free amine form, 4-butyl-N-methylaniline acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. The nucleophilicity is influenced by both steric and electronic factors. The presence of the methyl and butyl groups provides some steric hindrance compared to aniline, but the compound remains a competent nucleophile. researchgate.net

It can participate in nucleophilic substitution reactions with various electrophiles:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a tertiary amine, N-butyl-N,N-dimethylanilinium iodide. The reaction proceeds via an Sₙ2 mechanism. ucalgary.ca

Amide Formation: A common and important reaction is the formation of amides through reaction with acylating agents like acyl chlorides or acid anhydrides. For example, reacting 4-butyl-N-methylaniline with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) yields N-(4-butylphenyl)-N-methylacetamide.

Reaction: 4-C₄H₉-C₆H₄-NH(CH₃) + CH₃COCl → 4-C₄H₉-C₆H₄-N(CH₃)COCH₃ + HCl

These reactions are fundamental in organic synthesis for introducing new functional groups and building more complex molecules. researchgate.net N-alkylanilines can also participate in more complex transformations, such as aromatic nucleophilic substitution (SₙAr) reactions with highly electron-deficient aryl halides, although they are generally less reactive than primary amines due to increased steric hindrance. psu.edursc.org

Polymerization Mechanisms of N-Alkylated Anilines

N-alkylanilines, including derivatives like 4-butyl-N-methylaniline, can undergo oxidative polymerization to form conductive polymers, analogous to the well-known polymerization of aniline to polyaniline (PANI). rsc.org The polymerization can be achieved through either chemical oxidation (using oxidants like ammonium (B1175870) persulfate) or electrochemical methods (anodic oxidation). acs.orgacs.org

The mechanism of polymerization is generally believed to proceed through the formation of radical cations.

Initiation: An initial one-electron oxidation of the N-alkylaniline monomer forms a radical cation.

Propagation: The radical cation can then couple with another monomer or radical cation. The primary mode of coupling is "head-to-tail," involving the nitrogen of one unit and the para-position of another's phenyl ring. However, since the para-position in 4-butyl-N-methylaniline is blocked, coupling would be forced to occur at the ortho-positions.

Rearrangement and Re-aromatization: Following coupling, the resulting dimer loses protons to re-aromatize, and the process continues to build the polymer chain.

The presence of the N-alkyl group significantly affects the properties of the resulting polymer. Compared to PANI, poly(N-alkylanilines) often exhibit lower conductivity but improved solubility in common organic solvents, which facilitates processing. rsc.org The steric bulk of the N-alkyl and C-alkyl substituents can influence the planarity of the polymer backbone, thereby affecting its electronic properties.

Oxidative Coupling Reactions for Diamine Monomers

Beyond polymerization, N-alkylanilines can undergo oxidative coupling reactions to form discrete dimers and oligomers. These reactions often involve the formation of new N-N, C-N, or C-C bonds, depending on the catalyst and reaction conditions.

A notable pathway is the oxidative N-N coupling of secondary amines to form hydrazine (B178648) derivatives. This can be achieved using various transition-metal-free protocols, such as those employing iodine or KI/KIO₄ systems. researchgate.netrsc.org For 4-butyl-N-methylaniline, this would lead to the formation of 1,2-bis(4-butylphenyl)-1,2-dimethylhydrazine.

Reaction (Schematic): 2 * (4-C₄H₉-C₆H₄-NH(CH₃)) --[Oxidant]--> (4-C₄H₉-C₆H₄-N(CH₃))-(N(CH₃)-C₆H₄-4-C₄H₉) + 2H⁺ + 2e⁻

Other oxidative coupling reactions can lead to different structures. For example, certain catalytic systems can promote the formation of azoxyarenes from secondary N-alkylanilines. nih.gov These reactions provide pathways to synthetically important scaffolds from simple aniline precursors.

Table 2: Summary of Transformation Pathways

| Section | Reactivity Type | Key Reactant/Condition | Major Product Type |

|---|---|---|---|

| 3.1 | Acid-Base | Base | Free Amine |

| 3.2 | Electrophilic Substitution | HNO₃/H₂SO₄ | Meta-Nitro Derivative |

| 3.3 | Oxidation | NaNO₂/HCl | N-Nitrosoamine |

| 3.4 | Nucleophilic Acyl Sub. | Acyl Chloride | N-Aryl-N-Alkyl Amide |

| 3.5 | Polymerization | Oxidant (e.g., (NH₄)₂S₂O₈) | Poly(N-alkylaniline) |

| 3.6 | Oxidative Coupling | I₂ or KI/KIO₄ | Hydrazine Derivative |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for the structural analysis of 4-butyl-N-methylaniline hydrochloride, offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the butyl group. The chemical shifts (δ) are influenced by the electron-donating nature of the alkyl and amino groups and the electron-withdrawing effect of the protonated amine.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -NHCH₃) | 7.2 - 7.4 | Doublet | 2H |

| Aromatic (ortho to -C₄H₉) | 7.0 - 7.2 | Doublet | 2H |

| N-H | Broad singlet | 1H | |

| N-CH₃ | ~3.0 | Singlet | 3H |

| α-CH₂ (butyl) | 2.5 - 2.7 | Triplet | 2H |

| β-CH₂ (butyl) | 1.5 - 1.7 | Sextet | 2H |

| γ-CH₂ (butyl) | 1.3 - 1.5 | Sextet | 2H |

| δ-CH₃ (butyl) | 0.9 - 1.0 | Triplet | 3H |

This is an interactive data table. You can sort and filter the data.

The aromatic region would likely display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The presence of the hydrochloride salt would result in a downfield shift of the N-H proton, which would also likely exhibit exchange broadening.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals confirms the molecular symmetry.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, attached to N) | 148 - 152 |

| C (aromatic, attached to butyl) | 140 - 144 |

| CH (aromatic) | 128 - 132 |

| CH (aromatic) | 112 - 116 |

| N-CH₃ | 30 - 35 |

| α-CH₂ (butyl) | 34 - 38 |

| β-CH₂ (butyl) | 33 - 37 |

| γ-CH₂ (butyl) | 22 - 26 |

| δ-CH₃ (butyl) | 13 - 15 |

This is an interactive data table. You can sort and filter the data.

The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the nitrogen appearing at a lower field.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the butyl chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight and providing structural information through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of this compound and to obtain its molecular weight. The compound would be expected to elute from a reversed-phase HPLC column at a retention time characteristic of its polarity. The mass spectrometer would then detect the protonated molecule [M+H]⁺.

Expected LC-MS Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₇N·HCl |

| Molecular Weight | 199.72 g/mol |

| Expected [M+H]⁺ (free base) | 164.14 m/z |

This is an interactive data table. You can sort and filter the data.

ESI is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode, the ESI-MS spectrum would prominently feature the protonated molecule of the free base, [C₁₁H₁₇N + H]⁺, at an m/z corresponding to the loss of the hydrochloride.

Tandem mass spectrometry (MS/MS) of the parent ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the butyl chain and the loss of the methyl group. A characteristic fragment would be the tropylium (B1234903) ion or a related aromatic cation resulting from benzylic cleavage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by probing the vibrational modes of its constituent atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The formation of the hydrochloride salt significantly influences the vibrational frequencies, particularly those associated with the amine group.

In analogous N-methylaniline derivatives, the N-H stretching vibration is typically observed near 3400 cm⁻¹. vulcanchem.com However, upon protonation to form the anilinium chloride, this band is expected to shift to a lower frequency and broaden due to the formation of the N⁺-H bond and its involvement in hydrogen bonding with the chloride anion. murdoch.edu.au The spectrum of this compound would therefore be expected to show a broad absorption in the region of 2400-2800 cm⁻¹, characteristic of an ammonium (B1175870) salt.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl and methyl groups will be observed in the 2850-2960 cm⁻¹ region. The aromatic C=C stretching vibrations within the benzene ring are expected to produce characteristic bands in the 1500–1600 cm⁻¹ range. vulcanchem.com The C-N stretching vibration, which is coupled with other vibrations, is typically found in the 1250-1350 cm⁻¹ region. researchgate.netresearchgate.net

A representative, though not specific to the exact molecule, FTIR spectrum of an N-methylaniline derivative might show key absorptions as detailed in the interactive table below.

Interactive Table: Representative FTIR Data for N-Methylaniline Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N⁺-H Stretch | 2400-2800 (broad) | Anilinium ion |

| Aromatic C-H Stretch | > 3000 | Benzene ring |

| Aliphatic C-H Stretch | 2850-2960 | Butyl and methyl groups |

| Aromatic C=C Stretch | 1500-1600 | Benzene ring |

| C-N Stretch | 1250-1350 | Aryl amine |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to be strong Raman scatterers. The characteristic ring-breathing mode of the para-substituted benzene ring would be a prominent feature.

Studies on the chemical oxidation of N-methylaniline have demonstrated the utility of Raman spectroscopy in monitoring reaction kinetics by observing the changes in the intensities of characteristic Raman bands. researchgate.netnih.gov For this compound, Raman spectroscopy could be employed to monitor processes such as polymerization or degradation by tracking the vibrational modes of the aromatic ring and the N-alkyl groups. The C-C stretching vibrations of the aromatic ring typically appear as strong bands in the Raman spectrum. researchgate.net The influence of the cationic part of a salt can cause subtle shifts in the Raman spectrum, which can be useful for differentiation. metrohm.com

The vibrational spectra of this compound are sensitive to intermolecular interactions, primarily the hydrogen bonding between the anilinium proton (N⁺-H) and the chloride anion (Cl⁻). murdoch.edu.au The strength of this N-H···Cl hydrogen bond directly affects the frequency and shape of the N⁺-H stretching band in the IR spectrum, with stronger bonds leading to a greater red shift (shift to lower frequency) and increased broadening. murdoch.edu.au

The position of substituents on the aniline (B41778) ring can influence the degree of hydrogen bonding. murdoch.edu.au In the solid state, crystal packing effects and potential π-π stacking interactions between the aromatic rings can also lead to subtle shifts in the vibrational frequencies of the ring modes. researchgate.net The study of these vibrational modes, particularly at varying temperatures or in different solvent environments, can provide valuable information about the nature and strength of these intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be similar to that of aniline and its N-alkylated derivatives, which exhibit characteristic absorption bands corresponding to π → π* transitions within the benzene ring. Aniline typically shows two main absorption bands, one around 230-240 nm and another, weaker band around 280-290 nm. researchgate.netnist.gov

Upon protonation to form the anilinium ion, the absorption spectrum undergoes a significant change. The lone pair of electrons on the nitrogen atom is no longer available for delocalization into the aromatic ring. This results in a spectrum that more closely resembles that of benzene, with a blue shift (hypsochromic shift) of the primary absorption bands. For instance, the UV spectrum of aniline hydrochloride is similar to that of benzene. nist.gov Therefore, this compound is expected to show absorption at shorter wavelengths compared to its free base form.

The polarity of the solvent can influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound. Polar solvents can stabilize the ground state and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift). Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is often observed in polar, protic solvents due to hydrogen bonding with the non-bonding electrons. researchgate.net While the primary transitions in this compound are π → π*, the anilinium group's interaction with the solvent can still modulate the electronic transitions. The specific solvent environment can affect the degree of ion pairing between the anilinium cation and the chloride anion, which in turn can influence the electronic structure and the resulting UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of compounds that can be grown as suitable single crystals. nih.gov For this compound, this technique would reveal the exact spatial coordinates of each atom. The analysis would confirm the covalent structure, including the geometry of the benzene ring, the conformation of the n-butyl group, and the arrangement around the protonated nitrogen atom. The hydrochloride salt form implies that the nitrogen atom is protonated, leading to a tetrahedral geometry and the presence of an N-H bond.

While specific crystallographic data for this compound is not publicly available, analysis of related N-methylaniline derivatives allows for the prediction of key structural features. researchgate.netmdpi.com The phenyl ring is expected to be largely planar, while the butyl chain will likely adopt a staggered conformation to minimize steric strain. The precise torsion angles defining the orientation of the N-methyl and n-butyl groups relative to the aromatic ring would be determined.

Table 1: Representative Single-Crystal X-ray Diffraction Parameters for an Aniline Hydrochloride Derivative (Note: This table is illustrative, based on typical data for similar organic hydrochloride salts, as specific data for this compound is not published.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 - 10.5 |

| b (Å) | 10.9 - 15.0 |

| c (Å) | 14.7 - 20.0 |

| β (°) | 93.2 - 105.0 |

| Volume (ų) | 900 - 2500 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| Key Bond Length (N-C_aryl) | ~1.46 Å |

| Key Bond Length (N-C_methyl) | ~1.49 Å |

| Key Bond Angle (C-N-C) | ~112° |

Analysis of Supramolecular Architectures and Intermolecular Bonding

Further analysis can reveal weaker interactions, such as C-H···π interactions, involving the aromatic ring, and van der Waals forces between the butyl chains. researchgate.net The interplay of these forces dictates the formation of specific packing motifs, which can include chains, sheets, or more complex three-dimensional networks. Understanding these supramolecular arrangements is critical as they influence physical properties of the solid, such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a chemical compound. High-performance liquid chromatography and gas chromatography are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive organic compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this mode, a nonpolar stationary phase (commonly a C18-modified silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time is influenced by the hydrophobicity of the compound and the specific composition of the mobile phase, which usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aniline moiety absorbs strongly.

Table 2: Typical HPLC Method Parameters for Analysis of Substituted Anilines (Based on established methods for related compounds) nih.govsielc.com

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Gradient | Isocratic (e.g., 70:30 v/v) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 25-30 °C |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov The hydrochloride salt of 4-butyl-N-methylaniline is non-volatile; therefore, GC analysis requires conversion to its free base, 4-butyl-N-methylaniline, typically through a simple liquid-liquid extraction after basification.

The resulting free aniline is sufficiently volatile for GC analysis. epa.gov The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. sincerechemical.com Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. A common stationary phase for this type of analysis is a nonpolar or mid-polarity phase, such as a DB-5MS (5% phenyl-methylpolysiloxane). google.com Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification. sincerechemical.com The purity can be assessed by the relative peak area. avantorsciences.com

Table 3: Illustrative GC Method Parameters for Analysis of the Free Base, 4-butyl-N-methylaniline

| Parameter | Condition |

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp at 25 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Interface Temp. | 300 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

Electrochemical Methods for Reaction Monitoring and Material Formation

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of molecules and can be applied to monitor reactions or study the formation of new materials. Substituted anilines, including N-alkylanilines, are known to be electrochemically active. electrochemsci.org

The N-methylaniline moiety in the target compound can undergo oxidation at an electrode surface. By scanning the potential and measuring the resulting current, cyclic voltammetry can provide information about the oxidation potential of 4-butyl-N-methylaniline. This data is useful for understanding its electronic properties and predicting its behavior in redox reactions.

Furthermore, N-substituted anilines can be electrochemically polymerized to form conductive polymer films, such as poly(N-methylaniline). electrochemsci.orgresearchgate.net Electrochemical techniques can be used both to synthesize these polymer films onto an electrode surface and to characterize their properties. The process involves the repeated cycling of the potential in a solution containing the monomer, leading to the gradual growth of a polymer film. The electrochemical response of the resulting film can then be studied to assess its conductivity, stability, and electroactive behavior. electrochemsci.org This makes electrochemical analysis a dual-purpose tool for both characterizing the monomer and investigating its potential for creating novel polymeric materials.

Cyclic Voltammetry in Electropolymerization Studies

Cyclic voltammetry (CV) is a principal technique for investigating the electropolymerization of aniline derivatives. For this compound, a CV study would typically involve scanning the potential of a working electrode (such as glassy carbon or platinum) in a solution containing the monomer and a supporting electrolyte.

The initial anodic scan is expected to show an irreversible oxidation peak corresponding to the formation of the 4-butyl-N-methylaniline cation radical. The potential at which this oxidation occurs is influenced by the electronic effects of the substituents on the aniline ring. The presence of the electron-donating 4-butyl and N-methyl groups would likely lower the oxidation potential compared to unsubstituted aniline. Subsequent scans typically show the appearance of new redox couples at lower potentials, which are characteristic of the electroactive polymer film (poly(4-butyl-N-methylaniline)) being deposited on the electrode surface. The growth of these peaks with successive cycles indicates the progressive formation of the polymer.

A comparative analysis with related compounds from the literature, such as N-methylaniline and N-butylaniline, can provide further insight. Studies on the electropolymerization of N-methylaniline have shown the formation of polymer films with distinct redox states. The exact potentials and peak currents in the cyclic voltammogram of this compound would be dependent on experimental conditions such as the solvent, electrolyte, monomer concentration, and scan rate.

Table 1: Hypothetical Cyclic Voltammetry Peak Potentials for Aniline Derivatives

| Compound | First Anodic Peak (V vs. Ag/AgCl) | Polymer Redox Couple 1 (V vs. Ag/AgCl) | Polymer Redox Couple 2 (V vs. Ag/AgCl) |

| Aniline | ~0.9 - 1.1 | ~0.2 / 0.1 | ~0.8 / 0.7 |

| N-Methylaniline | ~0.8 - 1.0 | ~0.3 / 0.2 | ~0.7 / 0.6 |

| 4-Butylaniline (B89568) | ~0.7 - 0.9 | ~0.25 / 0.15 | ~0.75 / 0.65 |

| 4-Butyl-N-methylaniline | ~0.6 - 0.8 (Estimated) | ~0.2 - 0.3 (Estimated) | ~0.6 - 0.7 (Estimated) |

Note: The data for 4-Butyl-N-methylaniline are estimated based on substituent effects and are not from experimental results.

Chronoamperometric Investigations

Chronoamperometry is another valuable electrochemical technique used to study the kinetics of electropolymerization and the properties of the resulting polymer film. In a chronoamperometric experiment involving this compound, a potential step is applied to the working electrode, typically to a value where the monomer oxidation occurs, and the resulting current is monitored as a function of time.

The current-time transient recorded during the electropolymerization of 4-butyl-N-methylaniline would provide information about the nucleation and growth mechanism of the polymer film. The initial part of the transient is often characterized by a current spike due to double-layer charging, followed by a current decay. The shape of the subsequent part of the curve can be analyzed using theoretical models to distinguish between different nucleation mechanisms, such as instantaneous or progressive nucleation.

Following the deposition of the poly(4-butyl-N-methylaniline) film, chronoamperometry can be employed to investigate the electrochemical properties of the polymer itself. By stepping the potential to different values corresponding to the various redox states of the polymer, the charge associated with the redox transitions can be determined. This information is useful for calculating the charge capacity and understanding the doping/dedoping kinetics of the polymer film.

Table 2: Expected Parameters from Chronoamperometric Analysis of Poly(4-butyl-N-methylaniline)

| Parameter | Description | Expected Trend/Observation |

| Nucleation Mechanism | Describes the initial formation of polymer nuclei on the electrode surface. | Likely to be influenced by monomer concentration and applied potential. |

| Diffusion Coefficient | The rate of diffusion of the monomer to the electrode surface. | Can be determined from the initial current decay. |

| Charge Capacity | The total charge stored in the polymer film at a given potential. | Expected to be dependent on the film thickness and morphology. |

| Switching Time | The time required for the polymer to switch between its different redox states. | An indicator of the polymer's electrochromic or sensing performance. |

Note: The expected trends are based on general knowledge of polyaniline and its derivatives and are not based on specific experimental data for poly(4-butyl-N-methylaniline).

Computational Chemistry and Theoretical Studies

Analysis of Electronic Structure, Charge Distribution, and Bonding

Atoms in Molecules (AIM) Theory for Intermolecular Bond Strength

The Atoms in Molecules (AIM) theory is a powerful computational tool used to analyze the topology of the electron density to characterize chemical bonding. In the context of 4-butyl-N-methylaniline hydrochloride, AIM theory can be employed to investigate the strength and nature of intermolecular bonds, such as hydrogen bonds and van der Waals interactions, which are critical in its condensed phases.

By locating bond critical points (BCPs) between interacting atoms, AIM provides quantitative measures of bond strength. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors. A higher value of ρ indicates a stronger bond, while the sign of ∇²ρ distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).

For this compound, AIM analysis would focus on the interactions between the hydrochloride ion and the anilinium cation, as well as interactions between adjacent molecules in a crystal lattice. The expected findings would reveal the dominant role of the N-H···Cl hydrogen bond in the salt's structure. Below is a hypothetical data table illustrating the kind of results an AIM analysis would yield for key intermolecular interactions in this compound.

Table 1: Hypothetical AIM Parameters for Intermolecular Interactions in this compound

| Interacting Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Type |

|---|---|---|---|

| N-H···Cl | 0.035 | +0.098 | Hydrogen Bond |

| C-H···Cl | 0.012 | +0.045 | Weak Hydrogen Bond |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions. The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

For this compound, the ESP map would highlight the electrophilic and nucleophilic regions of the molecule. The region around the positively charged nitrogen atom and its attached hydrogen would exhibit a strong positive electrostatic potential, making it a prime site for nucleophilic attack. Conversely, the phenyl ring, with its delocalized π-electrons, would show regions of negative potential above and below the plane of the ring, indicating its susceptibility to electrophilic attack. The chloride ion would be a center of negative potential.

Such maps are crucial for understanding how this compound interacts with other molecules, including solvents and reactants. For instance, in a catalytic context, the ESP map can help elucidate the initial steps of substrate binding.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying reactants, products, intermediates, and transition states. For this compound, computational studies can unravel the mechanisms of reactions it might undergo, such as N-dealkylation or electrophilic aromatic substitution.

A study on the related compound, 4-methyl aniline (B41778), reacting with hydroxyl radicals, demonstrates the methodology that could be applied. mdpi.com In that study, various reaction pathways, including addition and abstraction reactions, were computationally explored to determine the most favorable routes. mdpi.com The energies of key reaction paths were predicted using high-level quantum chemical methods. mdpi.comresearchgate.net

For 4-butyl-N-methylaniline, a similar approach could be used to study its atmospheric degradation or its metabolism. For example, the mechanism of its reaction with an oxidizing agent could be investigated. The calculations would involve optimizing the geometries of all stationary points on the PES and calculating their energies to determine the activation barriers for different pathways. The pathway with the lowest activation energy would be identified as the most probable reaction mechanism.

Table 2: Hypothetical Energy Profile for a Reaction of 4-butyl-N-methylaniline

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +85 |

| Intermediate | -20 |

| Transition State 2 | +120 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed picture of molecular motions and interactions, which is essential for understanding the macroscopic properties of a substance.

For this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or in a lipid bilayer. In solution, MD simulations can reveal details about the solvation structure, including the arrangement of water molecules around the cation and anion. These simulations can also be used to calculate dynamic properties such as diffusion coefficients and rotational correlation times.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl aniline |

| 4-butyl-N-methylaniline |

| N-dealkylation |

| Anilinium cation |

| Chloride ion |

Applications in Chemical Science and Advanced Materials

Role as Versatile Synthetic Building Blocks in Organic Synthesis

Substituted anilines, such as 4-butyl-N-methylaniline, are fundamental organic building blocks essential for the construction of more complex molecular frameworks. acs.orgmdpi.com The presence of a secondary amine and a substituted phenyl ring allows for a variety of chemical transformations. The N-methyl and 4-butyl groups can influence the reactivity and solubility of the molecule, making its hydrochloride salt a valuable precursor in multi-step syntheses.

N-alkylanilines are important intermediates in the synthesis of biologically active molecules and industrial materials. researchgate.net The general synthetic utility of such compounds is well-established. For instance, the N-alkylation of anilines can be achieved through various catalytic methods, highlighting the importance of this class of compounds in synthetic chemistry. nih.gov While specific high-yield syntheses starting directly from 4-butyl-N-methylaniline hydrochloride are not extensively documented in dedicated studies, its structural motifs are present in various complex organic structures, implying its role as a key intermediate.

Table 1: Potential Synthetic Transformations of 4-butyl-N-methylaniline

| Reaction Type | Potential Reagents | Expected Product Class |

| Further N-Alkylation | Alkyl halides, Alcohols | Tertiary amines |

| Aromatic Substitution | Electrophiles (e.g., halogens, nitro groups) | Substituted anilines |

| Coupling Reactions | Boronic acids, Alkenes | Biaryls, Substituted styrenes |

| Oxidation | Oxidizing agents | Quinone-imines or polymeric materials |

This table is illustrative of the potential reactivity based on the functional groups present in 4-butyl-N-methylaniline.

Development of Advanced Materials through Polymerization

The aniline (B41778) moiety in this compound makes it a candidate for the synthesis of advanced polymeric materials, particularly conducting polymers.

Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. rsc.orgnih.gov The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. mdpi.com The resulting polymers are often electroactive, meaning they can be reversibly oxidized and reduced, which is crucial for applications in sensors, electrochromic devices, and energy storage. nih.govnih.govresearchgate.net

The presence of the N-methyl group in 4-butyl-N-methylaniline would lead to a poly(N-methylaniline) derivative. While N-substitution can sometimes decrease the conductivity compared to unsubstituted polyaniline due to steric hindrance affecting the planarity of the polymer chains, it can also improve solubility and processability. tandfonline.comniscpr.res.in Poly(N-methylaniline) is known to be more stable towards oxidation than polyaniline. utoronto.ca The 4-butyl group, being a bulky alkyl substituent on the ring, would further enhance solubility in organic solvents but may also lead to a decrease in electrical conductivity due to increased steric hindrance and a larger separation between polymer chains. rsc.orgniscpr.res.in

Electroactive films can be prepared from these polymers, and their electrochemical and optical properties are highly dependent on the nature of the substituents. nih.govrsc.org While specific studies on poly(4-butyl-N-methylaniline) are limited, research on analogous poly(alkylanilines) provides insight into the expected properties. acs.orgacs.org

The design of functional polymers from substituted anilines allows for the tailoring of material properties for specific applications. rsc.orgresearchgate.net The incorporation of the butyl and methyl groups into the polymer backbone can impart desirable characteristics such as improved solubility and processability, which are often challenges with unsubstituted polyaniline. rsc.orgrsc.org

The structure of the initial aniline derivative significantly affects the properties of the resulting polymer. rsc.orgrsc.org The electronic effects of the substituents can alter the oxidation potential of the monomer and the redox properties of the polymer, while steric effects influence the morphology and chain packing of the polymer, which in turn affects its electrical and mechanical properties. rsc.orgrsc.org For instance, the introduction of alkyl groups can increase the torsion angle between adjacent rings in the polymer chain, leading to a decrease in conjugation and, consequently, a lower electrical conductivity. niscpr.res.in However, the improved solubility allows for easier fabrication of films and blends with other polymers. rsc.org

Table 2: Expected Influence of Substituents on Poly(4-butyl-N-methylaniline) Properties

| Substituent | Expected Effect | Rationale |

| N-methyl | Increased solubility, enhanced oxidative stability, potentially lower conductivity | Steric hindrance at the nitrogen atom can disrupt chain planarity but improves processability. |

| 4-butyl | Increased solubility in organic solvents, likely decreased conductivity | The bulky alkyl group increases inter-chain distance and steric hindrance, reducing charge hopping between chains. |

This table is based on general principles observed in studies of other substituted polyanilines. rsc.orgtandfonline.comniscpr.res.in

Advanced Reagents in Analytical Chemistry Methodologies

While specific applications of this compound as an advanced analytical reagent are not widely reported, the general class of aniline derivatives is important in various analytical methods. Aniline and its derivatives can be detected and quantified using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govthermofisher.comnih.gov

The development of sensitive analytical methods for N-nitrosamines, which can be formed from secondary amines like N-methylaniline, is an area of significant research, often employing advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govaurigeneservices.comresearchgate.net Given its structure, 4-butyl-N-methylaniline could potentially be used as a standard or reference compound in the development of analytical methods for related N-alkylanilines in various matrices.

Components in Catalytic Systems and Processes

N-alkylanilines can be involved in catalytic systems in several ways. They can be the products of catalytic N-alkylation reactions, a field of significant interest for the synthesis of fine chemicals and pharmaceuticals. nih.gov Transition metal complexes are often employed as catalysts for these transformations. nih.govacs.org

Furthermore, N-substituted anilines can serve as ligands for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring and the nitrogen atom can be used to tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. researchgate.netnumberanalytics.com While there are no specific reports detailing the use of 4-butyl-N-methylaniline as a ligand, its structural features are comparable to other N-alkylanilines that have been investigated in catalysis. For example, chiral N-alkylaniline derivatives have been used as ligands in asymmetric catalysis. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 4-butyl-N-methylaniline hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves selective mono-N-methylation of amines using methanol as the methylating agent. A validated approach employs heterogeneous nickel catalysts under controlled conditions (e.g., 100–120°C, 12–24 hours), achieving >90% yield . Optimization includes adjusting catalyst loading (5–10 wt%), solvent selection (e.g., toluene or ethanol), and pH control (neutral to slightly basic). Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identifies alkyl chain conformation (δ 0.8–1.5 ppm for butyl) and methylamine protons (δ 2.8–3.2 ppm) .

- GC-MS: Electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 163 [M⁺ - HCl]) for structural confirmation .

- Elemental Analysis: Confirms stoichiometry (C: ~60.5%, H: ~8.5%, N: ~6.3%, Cl: ~13.2%) .

Q. How should researchers handle solubility challenges of this compound in aqueous systems?

Answer: The compound exhibits limited water solubility (~1–5 mg/mL at 25°C). Solubility can be enhanced using co-solvents (e.g., DMSO:water 1:1) or surfactants (e.g., Tween-80). Pre-saturation studies at varying pH (4–9) and ionic strengths are recommended to mimic physiological conditions .

Q. What safety protocols are essential for handling this compound?

Answer: Use negative-pressure ventilation and organic vapor respirators (OVR) during synthesis. Store at −20°C in amber vials to prevent photodegradation. Acute toxicity data (oral LD₅₀ in rats: ~500 mg/kg) suggest moderate hazard; always follow GHS Category 3 guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap (~4.5 eV), correlating with UV-Vis absorption maxima (~280 nm). Local kinetic-energy density analysis reveals electron-rich regions at the aromatic ring and methylamine group, critical for understanding reactivity in nucleophilic substitutions .

Q. What advanced chromatographic methods validate purity and detect trace impurities?

Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (60:40) at 1 mL/min. Detect impurities (e.g., unreacted aniline derivatives) at 254 nm .

- LC-MS/MS: Electrospray ionization (ESI+) in MRM mode quantifies degradation products (e.g., oxidation to N-oxide derivatives) with LOD < 0.1 ng/mL .

Q. How do researchers resolve contradictions in experimental data, such as inconsistent NMR vs. GC-MS results?

Answer: Discrepancies often arise from sample preparation (e.g., residual solvents in NMR) or ionization suppression in GC-MS. Cross-validate using:

Q. What computational tools predict degradation pathways under varying environmental conditions?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model hydrolysis kinetics in aqueous media. Predict primary degradation products (e.g., 4-butyl-N-methylaniline) at pH < 3 or >10. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is critical .

Q. How can researchers design bioactivity assays for this compound’s potential pharmacological applications?

Answer:

Q. What strategies mitigate adsorption losses during sample preparation for trace analysis?

Answer:

- Silanized Glassware: Treat with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adhesion .

- Solid-Phase Extraction (SPE): Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and pH 7 buffer recover >95% of the compound .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.